molecular formula C15H15N3O6S B4773362 N-(4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B4773362
M. Wt: 365.4 g/mol
InChI Key: SNEXJPOBJSJOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly referred to as MNPA and has been synthesized using various methods.

Scientific Research Applications

MNPA has been used in various scientific research applications, including the development of new drugs. It has been found to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases. MNPA has also been used in the study of protein-protein interactions and has shown promising results in the inhibition of cancer cell growth.

Mechanism of Action

MNPA inhibits the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity. This mechanism of action makes MNPA a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
MNPA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to a decrease in their activity. MNPA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MNPA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. However, MNPA has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for the research on MNPA. One area of interest is the development of MNPA-based drugs for the treatment of various diseases. Another area of interest is the study of the protein-protein interactions that are inhibited by MNPA. Further research is also needed to determine the optimal conditions for the synthesis and use of MNPA in lab experiments.
Conclusion:
MNPA is a compound that has gained significant attention in the scientific community due to its potential applications in research. It has been synthesized using various methods and has been found to have several scientific research applications. MNPA inhibits the activity of certain enzymes, has anti-inflammatory properties, and has several advantages and limitations for lab experiments. There are several future directions for the research on MNPA, including the development of MNPA-based drugs for the treatment of various diseases and the study of the protein-protein interactions that are inhibited by MNPA.

properties

IUPAC Name

N-[4-[(4-methoxy-2-nitrophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-10(19)16-11-3-5-12(6-4-11)17-25(22,23)15-8-7-13(24-2)9-14(15)18(20)21/h3-9,17H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEXJPOBJSJOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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